Product packaging for Ethyl N-Boc-piperidine-4-carboxylate(Cat. No.:CAS No. 142851-03-4)

Ethyl N-Boc-piperidine-4-carboxylate

Cat. No.: B129884
CAS No.: 142851-03-4
M. Wt: 257.33 g/mol
InChI Key: MYHJCTUTPIKNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. bloomtechz.comsigmaaldrich.com Its prevalence is a testament to its versatile nature and favorable pharmacological properties. Piperidine derivatives are integral components in a vast array of pharmaceuticals, spanning therapeutic areas such as oncology, virology, and neurology. chemimpex.com The three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, enabling the creation of molecules that can interact with biological targets with high specificity and affinity. sigmaaldrich.com

The introduction of a piperidine scaffold into a molecule can significantly influence its physicochemical properties, such as solubility and lipophilicity, which are critical for drug absorption, distribution, metabolism, and excretion (ADME). amerigoscientific.com Furthermore, the nitrogen atom within the piperidine ring can act as a proton acceptor, facilitating interactions with biological receptors and enzymes. bloomtechz.com The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, allows it to adapt to the topography of binding sites, further enhancing its utility in drug design. amerigoscientific.com

Role of N-Boc Protection in Synthetic Strategies Involving Piperidine Derivatives

The synthesis of complex molecules containing the piperidine moiety often requires a multi-step approach where the reactivity of the piperidine nitrogen must be controlled. This is where the N-Boc protecting group plays a crucial role. "Boc" is an abbreviation for tert-butoxycarbonyl, a widely used protecting group for amines in organic synthesis. nih.gov

The N-Boc group in Ethyl N-Boc-piperidine-4-carboxylate serves to temporarily mask the nucleophilicity and basicity of the piperidine nitrogen. escholarship.org This protection is essential to prevent unwanted side reactions at the nitrogen atom while other parts of the molecule are being modified. escholarship.org The Boc group is known for its stability under a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. nih.gov

A key advantage of the Boc group is its facile removal under mild acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). nih.govnih.gov This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in complex synthetic sequences. nih.gov The byproducts of the deprotection are volatile (isobutene and carbon dioxide), which simplifies the purification of the final product. nih.gov This combination of stability and straightforward removal makes the N-Boc group an indispensable tool in the synthesis of intricate piperidine-containing molecules. escholarship.org

Overview of the Academic Research Landscape for this compound

This compound is a versatile and widely utilized intermediate in the academic and industrial synthesis of bioactive compounds. amerigoscientific.comresearchgate.net Its bifunctional nature, possessing both a protected nitrogen and an ester group, allows for a diverse range of chemical transformations.

One of the most significant applications of this compound is in palladium-catalyzed α-arylation reactions. chemimpex.comnih.gov Researchers have demonstrated that this compound can be effectively coupled with various aryl and heteroaryl halides to produce α-aryl piperidines. nih.gov These structures are key pharmacophores in a number of drugs. nih.gov The reaction typically involves a palladium catalyst and a bulky, electron-rich phosphine (B1218219) ligand, with a strong base such as lithium bis(trimethylsilyl)amide (LHMDS) to generate the ester enolate. nih.gov This methodology provides a powerful and modular approach to the synthesis of complex 4-substituted piperidines.

Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic systems. For instance, it has been used in the synthesis of novel pyrazole (B372694) derivatives. escholarship.org The ester functionality can be transformed into a β-keto ester, which can then undergo condensation with hydrazines to form the pyrazole ring. escholarship.org

The compound is also a key starting material for the synthesis of more complex building blocks. For example, it can be used to create 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which have been investigated as sodium channel blockers for the potential treatment of stroke. sigmaaldrich.com It has also been employed as a reagent in the preparation of inhibitors of tumor necrosis factor-alpha (TNF-α) converting enzyme, a target for inflammatory diseases. researchgate.net

The broad utility of this compound in constructing diverse and complex molecular frameworks solidifies its importance as a fundamental tool in the arsenal (B13267) of synthetic organic chemists.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 142851-03-4
Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 120-135 °C at 0.5 mmHg
Density 1.046 g/mL at 25 °C

This data is compiled from multiple sources. nih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H23NO4 B129884 Ethyl N-Boc-piperidine-4-carboxylate CAS No. 142851-03-4

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-17-11(15)10-6-8-14(9-7-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHJCTUTPIKNAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374497
Record name Ethyl N-Boc-piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142851-03-4
Record name Ethyl N-Boc-piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Spectroscopic and Analytical Characterization in Research Contexts

Advanced Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in Ethyl N-Boc-piperidine-4-carboxylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing precise information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl ester, the piperidine (B6355638) ring protons, and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

ProtonsChemical Shift (ppm)MultiplicityIntegration
Piperidine H2, H6 (axial)~2.80 - 3.00m2H
Piperidine H2, H6 (equatorial)~3.90 - 4.10m2H
Piperidine H3, H5 (axial)~1.60 - 1.80m2H
Piperidine H3, H5 (equatorial)~1.85 - 2.05m2H
Piperidine H4~2.40 - 2.60m1H
-O-CH₂-CH₃~4.12q2H
-O-CH₂-CH₃~1.25t3H
-C(CH₃)₃~1.45s9H

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The presence of the ester carbonyl, the carbamate carbonyl, the quaternary carbon of the Boc group, and the various carbons of the piperidine ring and ethyl group are all clearly distinguishable.

Carbon AtomChemical Shift (ppm)
Ester C=O~174 - 176
Carbamate C=O~154 - 156
-C (CH₃)₃~79 - 81
-O-C H₂-CH₃~60 - 62
Piperidine C4~40 - 42
Piperidine C2, C6~43 - 45
Piperidine C3, C5~28 - 30
-C(C H₃)₃~28 - 29
-O-CH₂-C H₃~14 - 15

¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy, while less common, can be a valuable tool for characterizing the nitrogen environment in the N-Boc-piperidine moiety. The chemical shift of the nitrogen atom is influenced by the presence of the electron-withdrawing Boc group. For N-Boc protected piperidines, the ¹⁵N chemical shift is typically observed in the range of -250 to -270 ppm relative to nitromethane. science-and-fun.denih.gov This deshielding effect, compared to the parent piperidine, is characteristic of the carbamate linkage. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. The exact mass measurement allows for the unambiguous confirmation of the molecular formula, C₁₃H₂₃NO₄.

Common fragmentation patterns observed in the mass spectrum of N-Boc protected compounds involve the loss of the Boc group or its fragments. doaj.orgxml-journal.net Characteristic fragment ions for this compound would include:

Loss of isobutylene (56 Da): [M - C₄H₈]⁺

Loss of the tert-butyl group (57 Da): [M - C₄H₉]⁺

Loss of the Boc group (101 Da): [M - C₅H₉O₂]⁺, leading to the protonated ethyl piperidine-4-carboxylate ion.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester and carbamate carbonyl groups.

Functional GroupWavenumber (cm⁻¹)Description
C=O (Ester)~1735 - 1750Strong, sharp absorption
C=O (Carbamate)~1680 - 1700Strong, sharp absorption
C-O (Ester and Carbamate)~1100 - 1300Strong, broad absorptions
C-H (Aliphatic)~2850 - 3000Medium to strong absorptions

The presence of two distinct carbonyl peaks is a key feature in the IR spectrum, allowing for the differentiation of the ester and carbamate functionalities within the molecule. researchgate.netdocbrown.infolibretexts.orgspectroscopyonline.compressbooks.pub

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating enantiomers if the molecule is chiral or has been derivatized to be so.

While this compound itself is not chiral, derivatives synthesized from it may be. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. nih.govnih.gov This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly employed for the separation of a wide range of chiral compounds, including those with piperidine scaffolds. mdpi.com The choice of mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable analytical tool for monitoring the progress of reactions involving this compound. cfsre.org Its high sensitivity and ability to separate and identify volatile compounds make it ideal for tracking the consumption of starting materials and the formation of products and byproducts in real-time. In the context of syntheses utilizing this compound, GC-MS can be employed to optimize reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired product. The mass spectrometer provides structural information on the separated components, confirming their identities.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation

X-ray crystallography is a powerful analytical technique utilized to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional information about the molecular structure, including bond lengths, bond angles, and torsion angles, which are crucial for understanding the conformation of a molecule in the solid state. For a compound such as this compound, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state structure and, if applicable, its absolute configuration.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, leading to a complete and unambiguous structural model.

In the context of this compound, X-ray crystallography would reveal the conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would also definitively establish the spatial orientation of the N-Boc and the ethyl carboxylate substituents, including whether they are in axial or equatorial positions. Furthermore, the technique provides insights into the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the packing of the molecules in the crystal lattice.

While the principles of X-ray crystallography are well-established for the structural elucidation of organic molecules, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield a specific single-crystal X-ray structure for this compound. Therefore, detailed experimental crystallographic data, such as unit cell parameters and atomic coordinates, are not available for inclusion at this time. The crystal structure of the related precursor, 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid, has been determined, but this does not represent the ethyl ester derivative.

Should single crystals of this compound be grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as shown in the hypothetical data table below.

Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₃H₂₃NO₄
Formula Weight 257.33
Crystal System [e.g., Monoclinic]
Space Group [e.g., P2₁/c]
a (Å) [Data not available]
b (Å) [Data not available]
c (Å) [Data not available]
α (°) [Data not available]
β (°) [Data not available]
γ (°) [Data not available]
Volume (ų) [Data not available]

This table is for illustrative purposes only, as experimental crystallographic data for this compound is not currently available in the public domain.

For chiral molecules, X-ray crystallography using anomalous dispersion effects can be employed to determine the absolute configuration of a stereocenter. However, as this compound is an achiral molecule, this aspect of crystallographic analysis is not applicable.

Understanding Reaction Mechanisms in Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds with high efficiency. This compound serves as a common nucleophilic partner in these reactions, particularly in Buchwald-Hartwig amination for the synthesis of N-aryl piperidines. The catalytic cycle for these transformations is generally understood to involve a sequence of fundamental steps. nih.gov

The widely accepted mechanism for palladium-catalyzed C-N cross-coupling reactions involves a Pd(0)/Pd(II) catalytic cycle. wildlife-biodiversity.com The key steps are oxidative addition and reductive elimination. csbsju.edu

Oxidative Addition : The cycle begins with an active, low-coordinate Pd(0) complex, typically supported by phosphine (B1218219) ligands. This complex reacts with an aryl halide (Ar-X) in a process called oxidative addition. In this step, the C-X bond is broken, and the palladium center is oxidized from Pd(0) to Pd(II), forming a new complex where both the aryl group and the halide are bound to the metal. researchgate.net The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. inorgchemres.org

Amine Coordination and Deprotonation : The secondary amine of the piperidine ring coordinates to the Pd(II) complex. In the presence of a base, the piperidine nitrogen is deprotonated to form a more nucleophilic amido complex.

Reductive Elimination : This is the final, bond-forming step. The aryl group and the nitrogen atom of the piperidine ligand couple, forming the desired C-N bond and the N-aryl piperidine product. mit.edu Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle. csbsju.edu

Table 1: Key Steps in Palladium-Catalyzed N-Arylation of Piperidines

StepPalladium Oxidation State ChangeDescriptionKey Influencing Factors
Oxidative Addition Pd(0) → Pd(II)The Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.Nature of halide (X), steric and electronic properties of the aryl group and phosphine ligand.
Ligand Exchange/Amine Coordination No ChangeThe piperidine amine displaces a ligand on the Pd(II) center.Amine concentration, ligand binding affinity.
Deprotonation No ChangeA base removes the proton from the coordinated piperidine nitrogen to form an amido complex.Base strength (pKa), solvent.
Reductive Elimination Pd(II) → Pd(0)The aryl group and the amido group couple, forming the product and regenerating the Pd(0) catalyst.Ligand bulk and electron-donating ability, temperature.

The choice of ligand is paramount in palladium-catalyzed reactions, as it directly influences the catalyst's stability, activity, and selectivity. nih.govrsc.org For the N-arylation of substrates like this compound, bulky, electron-rich phosphine ligands are often employed. nih.gov

Electronic Effects : Electron-donating ligands increase the electron density on the palladium center, which facilitates the oxidative addition step by making the metal more nucleophilic. nih.gov

Steric Effects : Sterically demanding ligands promote the reductive elimination step. The steric bulk around the metal center favors a transition state that leads to the release of the product, thereby accelerating the final step of the cycle and catalyst turnover. nih.gov

The conformation of the piperidine ring itself can also play a role. The N-Boc group influences the ring's conformational equilibrium, primarily favoring a chair conformation. This defined geometry can affect the steric accessibility of the nitrogen's lone pair for coordination to the bulky palladium-ligand complex, potentially influencing the reaction kinetics.

Mechanistic Insights into Copper-Catalyzed Transformations

Copper catalysis offers a complementary and often more economical alternative to palladium for certain transformations. Mechanistic pathways in copper-catalyzed reactions are diverse and can involve Cu(I)/Cu(II) or Cu(I)/Cu(III) redox cycles, as well as radical processes. rsc.org

Copper can catalyze the decarboxylation of carboxylic acids, a transformation that converts the carboxylate group of a molecule like this compound into other functionalities. These reactions often proceed through radical intermediates initiated by single-electron transfer (SET). chemrxiv.org

A plausible mechanism involves the formation of a copper(II) carboxylate species. This intermediate can then undergo homolytic cleavage or an SET event to generate a carboxyl radical. This radical is highly unstable and rapidly extrudes carbon dioxide (CO2) to form a piperidinyl radical centered at the C4 position. nih.gov This radical can then be trapped by other reagents in the mixture or undergo further oxidation or reduction steps. In atom transfer radical addition (ATRA) reactions, for instance, a radical generated by copper attacks an alkyne, initiating a cascade that results in difunctionalization. nih.gov

In amination reactions, copper can function as a Lewis acid. nih.gov The copper catalyst coordinates to the nitrogen atom of the amine, which can have two effects:

Increasing Nucleophilicity : By coordinating to the amine, the copper center can facilitate deprotonation, increasing the nucleophilicity of the nitrogen atom for subsequent coupling reactions.

Activating the Coupling Partner : The copper-amine complex can then react with an electrophilic partner. In Ullmann-type reactions, the copper catalyst is believed to coordinate both the amine and the aryl halide, bringing them into proximity and facilitating the C-N bond formation. lookchem.com

Some modern copper-catalyzed aminations are proposed to proceed via an oxidative addition-reductive elimination pathway, similar to palladium, though the specifics of the copper oxidation states and intermediates are often less defined. rsc.orgnih.gov

Stereochemical Mechanisms in Chiral Syntheses

When this compound is used in stereoselective synthesis, the mechanisms must account for the formation of one stereoisomer in preference to others. This control is typically achieved through two main strategies:

Substrate Control : If the piperidine ring already contains a stereocenter, it can direct the stereochemical outcome of a new stereocenter being formed. This is known as internal asymmetric induction, where the existing chiral information within the molecule favors a specific transition state geometry. ru.nl

Catalyst Control : In asymmetric catalysis, a chiral catalyst or ligand is used to create a chiral environment around the reacting centers. For example, in a Mannich reaction to synthesize a substituted piperidine, a chiral ligand coordinated to a metal catalyst can block one face of the intermediate iminium ion or enolate, forcing the reaction to proceed from the other face. This leads to the preferential formation of one enantiomer. The chiral auxiliary approach is another method where a temporary chiral group is attached to the substrate to direct the stereochemistry before being removed. ru.nl

The predictability of these stereochemical outcomes relies on well-understood transition state models that account for steric and electronic interactions between the substrate, the reagents, and the chiral catalyst or auxiliary.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Insights into Stereoselective Transformations

The stereochemistry of the piperidine (B6355638) ring is a critical determinant of the biological activity of many pharmaceutical compounds. Consequently, significant research has focused on elucidating the mechanisms of stereoselective reactions involving piperidine derivatives such as Ethyl N-Boc-piperidine-4-carboxylate. Understanding these pathways is fundamental to designing synthetic routes that yield stereochemically pure and potent therapeutic agents.

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of stereospecific synthesis. This concerted mechanism, where a nucleophile attacks the electrophilic carbon from the backside relative to the leaving group, famously results in the inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. This principle is highly applicable to the stereocontrolled functionalization of the C-4 position of the piperidine ring derived from this compound.

To achieve an SN2 reaction at the C-4 position, the carboxylate group of this compound must first be converted into a suitable leaving group. A common strategy involves the reduction of the ester to a hydroxyl group, which can then be transformed into a good leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). The resulting chiral intermediate, N-Boc-4-(sulfonyloxy)piperidine, becomes an excellent substrate for SN2 displacement by a wide range of nucleophiles.

The stereochemical outcome of such a reaction is a direct consequence of the backside attack of the nucleophile. If the starting alcohol (derived from a specific enantiomer of a chiral precursor) has an (R)-configuration, the subsequent SN2 reaction with a nucleophile will yield a product with an (S)-configuration at the C-4 position, and vice versa. This predictable stereochemical inversion is a powerful tool for the synthesis of enantiomerically pure 4-substituted piperidines.

A study on the synthesis of new N-(aminocycloalkylene)amino acid derivatives demonstrated this principle effectively. Chiral triflate esters, derived from enantiopure α-hydroxy acid esters, underwent nucleophilic substitution via an SN2 mechanism with aminopyrrolidine and aminopiperidine derivatives. This reaction proceeded with a clear inversion of configuration, yielding the corresponding products with high enantiomeric and diastereomeric purity. While not directly involving this compound, this research illustrates the feasibility and predictability of using SN2 reactions with inversion of configuration in the synthesis of complex piperidine-containing molecules.

Table 1: Representative SN2 Displacement Reactions on Piperidine Scaffolds with Inversion of Configuration

Starting Material (Precursor)NucleophileProductStereochemical Outcome
(R)-N-Boc-4-tosyloxypiperidineSodium Azide (NaN₃)(S)-N-Boc-4-azidopiperidineInversion
(S)-N-Boc-4-mesyloxypiperidineSodium Cyanide (NaCN)(R)-N-Boc-4-cyanopiperidineInversion
Chiral Triflate Ester4-Boc-aminopiperidineMethyl 2-[(Boc-amino)piperidin-1-yl]alkanoateInversion

Achieving control over diastereoselectivity and enantioselectivity is a paramount goal in the synthesis of complex molecules derived from this compound. Researchers have employed a variety of sophisticated strategies, including biocatalysis and asymmetric synthesis, to introduce new stereocenters with high fidelity.

Biocatalysis:

Enzymes, as chiral catalysts, offer unparalleled stereoselectivity in chemical transformations. In the context of N-Boc-piperidine derivatives, biocatalysis has been successfully used for the asymmetric synthesis of chiral building blocks. For instance, ketoreductases have been employed for the asymmetric reduction of N-Boc-3-piperidone to furnish (S)-N-Boc-3-hydroxypiperidine, a key intermediate for certain pharmaceuticals, with high enantiomeric excess. This demonstrates the potential of biocatalytic methods to control stereochemistry at positions other than C-4.

Furthermore, the desymmetrization of prochiral piperidine derivatives is another powerful biocatalytic strategy. Although not directly starting from this compound, studies have shown that enzymes can selectively modify one of two enantiotopic groups in a symmetrical piperidine precursor, thereby generating chirality. Such approaches could be conceptually applied to derivatives of the title compound.

Asymmetric Synthesis:

Asymmetric synthesis methodologies provide a versatile toolkit for controlling stereochemistry. For N-Boc-piperidine systems, several approaches have proven effective:

Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine nitrogen can direct the stereochemical course of subsequent reactions. For example, the use of carbohydrate-derived chiral auxiliaries has enabled the diastereoselective synthesis of substituted piperidines. The auxiliary biases the approach of reagents to one face of the molecule, leading to the preferential formation of one diastereomer.

Chiral Catalysis: The use of chiral catalysts is a highly efficient method for generating enantiomerically enriched products. For instance, the catalytic dynamic resolution of racemic N-Boc-2-lithiopiperidine using a chiral ligand allows for the synthesis of either enantiomer of 2-substituted piperidines with high enantioselectivity. This approach involves the in-situ racemization of the starting material and the selective reaction of one enantiomer with the chiral catalyst.

Substrate Control: The existing stereochemistry within a molecule can influence the stereochemical outcome of a reaction. In the context of 4-substituted N-Boc-piperidines, the substituent at the 4-position can direct the stereoselective functionalization of other positions on the ring. For example, the direct α-arylation of a protected 4-hydroxypiperidine (B117109) has been shown to proceed with high levels of 2,4-cis-diastereoselectivity.

These methods underscore the sophisticated level of control that can be achieved in the synthesis of complex piperidine derivatives, enabling the preparation of specific stereoisomers for biological evaluation.

Table 2: Examples of Stereoselective Syntheses of N-Boc-Piperidine Derivatives

MethodSubstrateCatalyst/AuxiliaryProductStereoselectivity
Biocatalytic ReductionN-Boc-3-piperidoneKetoreductase & Glucose Dehydrogenase(S)-N-Boc-3-hydroxypiperidineHigh enantiomeric excess
Chiral AuxiliaryO-pivaloylated arabinosylaldiminesD-arabinopyranosylamineN-arabinosyl dehydropiperidinonesHigh diastereoselectivity
Catalytic Dynamic Resolutionrac-2-lithio-N-Boc-piperidineChiral Ligand2-substituted piperidinesHigh enantiomeric ratios
Diastereoselective α-arylationProtected 4-hydroxy piperidinePalladium catalyst2,4-cis-disubstituted piperidinesHigh diastereoselectivity

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Piperidine (B6355638) Scaffolds

The piperidine ring is a fundamental structural motif in a vast number of natural products and pharmaceutical compounds. mdma.ch Consequently, the development of novel and efficient methods for the synthesis of piperidine scaffolds remains a vibrant area of research. These advancements are crucial for accessing new chemical space and enabling the synthesis of complex, highly substituted piperidine derivatives from precursors like Ethyl N-Boc-piperidine-4-carboxylate.

Recent breakthroughs in synthetic methodology have moved beyond traditional approaches, embracing strategies that offer greater control over stereochemistry and functional group compatibility. Some of the emerging areas include:

Catalytic Enantioselective Methods: The development of new chiral catalysts, including those based on transition metals and organocatalysts, is enabling the asymmetric synthesis of piperidines with high enantioselectivity. proquest.com This is particularly important as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

C-H Activation/Functionalization: Direct functionalization of carbon-hydrogen bonds on the piperidine ring represents a highly atom-economical approach to introduce complexity. nih.gov This strategy avoids the need for pre-functionalized starting materials and lengthy synthetic sequences.

Flow Chemistry: The use of continuous flow reactors for the synthesis of piperidine derivatives offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless scale-up.

Multicomponent Reactions (MCRs): MCRs, which involve the combination of three or more starting materials in a single synthetic operation, provide a rapid and efficient route to highly functionalized piperidine scaffolds. researchgate.net These reactions are particularly well-suited for the generation of compound libraries for high-throughput screening.

A summary of notable recent synthetic methodologies for piperidine scaffolds is presented in the table below.

MethodologyKey FeaturesPotential Advantages
Gold-Catalyzed AnnulationDirect assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.comHigh efficiency and stereocontrol. ajchem-a.com
Palladium-Catalyzed 1,3-Chirality TransferSynthesis of 2- and 2,6-substituted piperidines from allylic alcohols. ajchem-a.comAccess to specific stereoisomers. ajchem-a.com
One-Pot Sequential Lactam Reduction/Joullié–Ugi ReactionFormation of polyhydroxylated piperidine peptidomimetic scaffolds. acs.orgSimplified generation of complex structures from readily available lactams. acs.org
Intramolecular Radical CarbocyclizationLight-mediated synthesis of fluorine-containing piperidine derivatives. nih.govAccess to fluorinated analogs with potentially unique biological properties. nih.gov

These innovative synthetic approaches are poised to significantly impact the future use of this compound, providing chemists with a more powerful toolkit to construct novel and complex piperidine-containing molecules.

Expanded Applications in Drug Discovery and Development

This compound serves as a crucial starting material for a wide array of bioactive molecules, and its importance in drug discovery is expected to grow. nbinno.com The piperidine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties such as improved membrane permeability and metabolic stability. researchgate.net Future applications are likely to extend beyond current therapeutic areas into new and challenging disease targets.

The versatility of this compound allows for its incorporation into a diverse range of molecular architectures targeting various biological pathways. bloomtechz.com Some of the promising future directions include:

Neurodegenerative Diseases: Piperidine derivatives are being actively investigated for the treatment of Alzheimer's disease by targeting enzymes like acetylcholinesterase and inhibiting the aggregation of beta-amyloid peptides. nih.gov Further derivatization of this compound could lead to the discovery of more potent and selective agents.

Oncology: The piperidine scaffold is present in a number of anti-cancer agents. researchgate.net Future research will likely focus on the development of piperidine-based compounds that can modulate novel cancer targets, such as protein-protein interactions and epigenetic modifiers.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have shown promise as antibacterial, antiviral, and antimalarial agents. nih.govijnrd.org

Pain Management: The piperidine core is a key feature of many opioid analgesics. tandfonline.com Research is ongoing to develop new piperidine-based analgesics with improved side-effect profiles and reduced potential for addiction.

The continued exploration of the chemical space accessible from this compound is anticipated to yield a new generation of drug candidates with enhanced efficacy and safety for a broad spectrum of diseases.

Computational Chemistry and Molecular Modeling Studies for Predictive Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design of new therapeutic agents and the prediction of their biological activity. researchgate.net These in silico approaches are being increasingly applied to the study of piperidine-containing molecules, including those derived from this compound, to accelerate the drug discovery process.

By leveraging computational methods, researchers can gain valuable insights into the structure-activity relationships (SAR) of piperidine derivatives and predict their binding affinity to specific biological targets. Key computational techniques employed in this area include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing information about the key interactions that stabilize the complex. tandfonline.com Molecular docking studies have been used to investigate the binding modes of piperidine derivatives to targets such as the µ-opioid receptor and the SARS-CoV-2 main protease. tandfonline.comresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. acs.org These models can be used to screen virtual compound libraries for new hits with the desired pharmacological profile.

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to study the electronic properties of molecules and to model reaction mechanisms. researchgate.net This information can be valuable for understanding the reactivity of this compound and for designing more efficient synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the behavior of a ligand-receptor complex over time, offering insights into the stability of the complex and the role of solvent molecules. researchgate.net

The integration of these computational approaches into the drug discovery workflow is expected to lead to a more efficient and cost-effective design of novel piperidine-based therapeutics with improved potency and selectivity.

Sustainable and Scalable Synthesis of Piperidine Derivatives

The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing manufacturing processes that are more environmentally friendly and economically viable. unibo.it The sustainable and scalable synthesis of piperidine derivatives, including those derived from this compound, is a key area of research.

Efforts to develop greener synthetic routes for piperidines are focused on several key areas:

Use of Renewable Feedstocks: Exploring the use of bio-renewable starting materials for the synthesis of piperidine scaffolds can reduce the reliance on petrochemicals. rsc.org

Alternative Reaction Media: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or ionic liquids, can significantly reduce the environmental impact of chemical synthesis. ajchem-a.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. researchgate.net Multicomponent reactions are a prime example of this approach. researchgate.net

The development of sustainable and scalable manufacturing processes for piperidine derivatives is not only an environmental imperative but also a critical factor in ensuring the economic viability of new pharmaceuticals. By embracing the principles of green chemistry, the chemical industry can continue to innovate while minimizing its environmental footprint.

Q & A

Q. What are the common synthetic routes for Ethyl N-Boc-piperidine-4-carboxylate, and how are intermediates purified?

this compound is typically synthesized via enolate formation using LDA under cryogenic conditions, followed by reaction with disulfides (e.g., 4-fluorothiophenol-derived disulfide). Oxidation of sulfide intermediates to sulfones can be achieved using urea hydrogen peroxide (UHP)/phthalic anhydride, which avoids chromatography and scales efficiently (180 g scale) . Purification methods vary: sulfones are isolated via extractive workup, while hydroxamate intermediates require normal-phase chromatography .

Q. What safety precautions are critical when handling this compound?

The compound may cause skin/eye irritation. Mandatory PPE includes nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Waste must be segregated and disposed via certified hazardous waste services .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Avoid proximity to oxidizers or strong acids. Stability tests indicate decomposition above 40°C, with hazardous byproducts (e.g., CO, NOₓ) under combustion .

Advanced Research Questions

Q. How can alkylation steps involving this compound be optimized to improve yields?

Low yields in alkylation (e.g., propargyl bromide reactions) often stem from steric hindrance at the piperidine nitrogen. Using freshly prepared LDA (1 M in hexane-THF) and switching to more reactive halides (e.g., 2-iodoethyl benzene instead of bromide) increased yields from 35% to 44% in quaternary carbon formation . Pre-activation of the amine via HCl gas deprotection enhances nucleophilicity .

Q. What analytical methods are recommended for characterizing this compound and its derivatives?

  • NMR : ¹H/¹³C NMR confirms Boc group integrity (δ ~1.4 ppm for tert-butyl) and ester carbonyl (δ ~170 ppm).
  • LC-MS : Monitors reaction progress; expected [M+H]⁺ = 257.3 .
  • TLC : Use ethyl acetate/hexane (1:3) with UV visualization for intermediates like sulfones (Rf ~0.5) .

Q. How can researchers address contradictions in reported yields for piperidine-functionalized products?

Discrepancies often arise from reaction scalability or reagent purity. For example, MCPBA oxidation requires rigorous anhydrous conditions, whereas UHP/phthalic anhydride is moisture-tolerant and scalable . Reproducibility issues in SNAr reactions (e.g., diphenyl ether formation) can be mitigated by using excess potassium carbonate (1.5 eq) in DMF at 80°C .

Q. What role does this compound play in synthesizing neuropharmacological agents?

The compound is a key intermediate in drug candidates like CYM51010, a µ-opioid receptor modulator. Its 4-carboxylate group enables conjugation with acetamide pharmacophores via alkylation, while the Boc group allows selective deprotection for further functionalization .

Q. How can instability of intermediates during Boc deprotection be mitigated?

Use HCl gas in isopropyl acetate instead of aqueous HCl to prevent ester hydrolysis. Monitor pH to avoid over-acidification (<pH 2), which degrades the piperidine core. Immediate neutralization with K₂CO₃ post-deprotection stabilizes the free amine .

Methodological Tables

Q. Table 1: Optimization of Alkylation Conditions

ReagentSolventBaseYield (%)Reference
Propargyl bromideDMFK₂CO₃85
2-Iodoethyl benzeneTHFLDA44

Q. Table 2: Key Physical Properties

PropertyValueReference
Molecular Weight257.3 g/mol
Boiling Point120–135°C (0.5 mmHg)
Density1.046 g/cm³

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-Boc-piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl N-Boc-piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.